3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride is a chemical compound with the molecular formula C14H20ClN. This compound is characterized by its unique spiro structure, where two rings are interconnected through a single atom. It is primarily utilized in scientific research due to its potential biological activity and applications in drug development.
The compound is classified under spiro compounds, which are defined by their structure featuring two or more rings that share a single atom. 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride has been studied for its interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride typically involves the reaction of naphthalene derivatives with piperidine. The common synthetic route includes:
In industrial settings, optimized methods such as continuous flow reactors may be utilized to enhance yield and efficiency by maintaining precise control over reaction conditions.
The synthesis often requires careful monitoring of temperature and pressure to achieve high purity and yield. The reaction can be scaled up for industrial production while maintaining the quality of the compound through stringent controls on starting materials and reaction parameters.
The molecular structure of 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride features a spiro configuration that connects a naphthalene moiety with a piperidine ring. This unique arrangement imparts specific chemical reactivity and biological activity to the compound.
The structural characteristics contribute to its potential interactions with various biological targets.
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride can undergo several types of chemical reactions:
The oxidation process may yield naphthoquinone derivatives, while reduction reactions can produce fully saturated spiro compounds. Substitution reactions often involve halogenated derivatives as starting materials.
The mechanism of action for 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride involves its binding interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to either inhibition or activation depending on the context:
The physical properties of 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride include:
The chemical properties include solubility in organic solvents and stability under various conditions. The compound's reactivity profile allows it to participate in diverse chemical reactions relevant to synthetic organic chemistry.
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride has several applications in scientific research:
Its unique structural features make it a valuable compound in ongoing research aimed at developing new drugs and understanding biochemical pathways .
Spirocyclic compounds – characterized by orthogonal ring systems sharing a single quaternary carbon atom (spiro-atom) – confer unique three-dimensionality and structural rigidity to bioactive molecules. This architecture enhances target binding specificity and improves pharmacokinetic profiles by restricting conformational flexibility, thereby minimizing off-target interactions [4]. In proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs), the spiro-piperidine scaffold’s twisted geometry enables deep penetration into lipophilic binding pockets of H+/K+-ATPase, a feature unattainable with planar heterocycles [3] [6]. The inherent chirality of spiro-centers further facilitates enantioselective interactions, as demonstrated by the 83-fold potency difference between R and S enantiomers of spiropyrazolopyridone DENV inhibitors [4]. Clinically, this translates to drugs like spironolactone (hypertension), apalutamide (prostate cancer), and rolapitant (CINV), where spiro-conjugation underpines target selectivity and metabolic stability [4].
The synthetic exploration of spiro-piperidines accelerated in the 2010s, driven by limitations of early PPIs like omeprazole (slow onset, acid instability). While 3- and 4-spiropiperidines dominated initial drug discovery efforts, 2-spiropiperidines – particularly the naphthalene-fused variants – remained underexplored due to challenging syntheses [3]. The pivotal breakthrough emerged in 2017 with the rational design of 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one derivatives as P-CABs. Researchers exploited the naphthalene moiety’s lipophilicity to engage two hydrophobic pockets (LP-1/LP-2) of H+/K+-ATPase simultaneously, while the spiro-linked piperidine nitrogen coordinated the enzyme’s K+-binding site [6]. Compound 4d (later identified as the optimized derivative) exhibited exceptional in vivo efficacy in rat models, suppressing histamine-stimulated acid secretion with rapid onset – a milestone validating this chemotype’s therapeutic potential [6]. Subsequent patents (2025) by SUNY and HHS further highlighted derivatives of this scaffold for antiviral applications, underscoring its structural versatility [2].
H+/K+-ATPase, the gastric proton pump, exchanges luminal K+ for cytoplasmic H+ via a conformational cycle. Traditional PPIs (e.g., omeprazole) require acid activation, forming disulfide bonds with cysteines in the pump’s α-subunit. This covalent mechanism causes slow reversibility and variable response. In contrast, 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one derivatives operate via potassium-competitive inhibition: the protonated piperidine nitrogen mimics K+, binding reversibly to the E2-P state of the enzyme with high affinity, while the lipophilic naphthalene occupies adjacent hydrophobic clefts [6]. This mechanism offers kinetic advantages:
Table 1: Key Properties of 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 312600-59-2 | [5] [10] |
Molecular Formula | C₁₄H₁₈ClNO | [5] [8] |
Molecular Weight | 251.75 g/mol | [5] |
SMILES Notation | O=C1C2(CCNCC2)CCC3=C1C=CC=C3.[H]Cl | [5] |
Purity (Commercial) | ≥95% | [10] |
Storage Conditions | Cold-chain transportation | [5] |
Table 2: Binding Interactions of Spiro-Naphthalene-Piperidine Derivatives with H+/K+-ATPase
Structural Element | Target Interaction | Functional Role |
---|---|---|
Protonated Piperidine N | K⁺-binding site | Competes with K⁺, blocking ion translocation |
Naphthalene-1-one Core | Hydrophobic Pocket 1 (LP-1) | Stabilizes E2-P conformation |
Spirocyclic Carbon | Rigidifies ring fusion | Prefers binding to active vs. inactive enzyme states |
C3/C4 Methylene Bridge | Hydrophobic Pocket 2 (LP-2) | Enhances residence time in deep cleft |
Docking simulations confirm the spiro-conformation positions the naphthalene carbonyl toward transmembrane α-helices, forming hydrogen bonds critical for complex stability [6]. The S-enantiomer of lead compound 4d showed superior ATPase inhibition (IC₅₀ ~nM range) and gastric accumulation in rats, highlighting stereochemistry’s role in optimizing target engagement [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0